molecular formula C15H13N3O5S B13623623 2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B13623623
M. Wt: 347.3 g/mol
InChI Key: FVOIVCVFRYYCAH-UHFFFAOYSA-N
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Description

2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline moiety fused with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O5S/c19-15-8-5-10-9-11(6-7-12(10)16-15)17-24(22,23)14-4-2-1-3-13(14)18(20)21/h1-4,6-7,9,17H,5,8H2,(H,16,19)

InChI Key

FVOIVCVFRYYCAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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